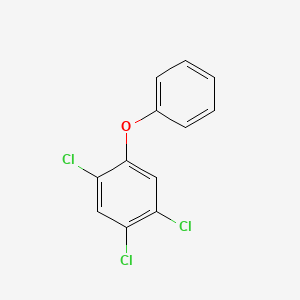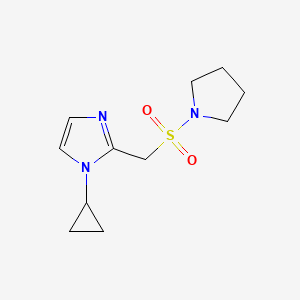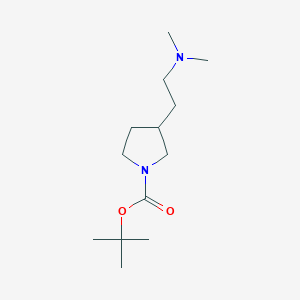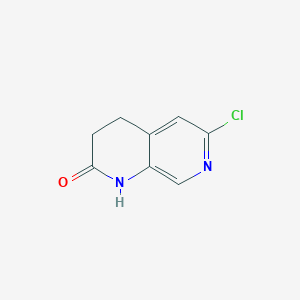
Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate is a chemical compound with the molecular formula C10H15BrNO3P It is a derivative of pyridine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate typically involves the bromination of a pyridine derivative followed by the introduction of a phosphonate group. One common method involves the use of 5-bromo-2-methoxypyridine as a starting material. This compound is then reacted with diethyl phosphite under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and phosphonation reactions. The process is optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate involves its interaction with specific molecular targets. The bromine and phosphonate groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular processes, making the compound useful in research and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl ((5-bromo-2-pyridinyl)methyl)phosphonate: Similar structure but lacks the methoxy group.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Contains a carbamate group instead of a phosphonate.
Uniqueness
Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate is unique due to the presence of both bromine and phosphonate groups, which confer distinct chemical properties and reactivity. The methoxy group also adds to its uniqueness by influencing its electronic and steric characteristics .
Eigenschaften
Molekularformel |
C11H17BrNO4P |
|---|---|
Molekulargewicht |
338.13 g/mol |
IUPAC-Name |
5-bromo-3-(diethoxyphosphorylmethyl)-2-methoxypyridine |
InChI |
InChI=1S/C11H17BrNO4P/c1-4-16-18(14,17-5-2)8-9-6-10(12)7-13-11(9)15-3/h6-7H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
DCVYBOUAQUZAKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=C(N=CC(=C1)Br)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



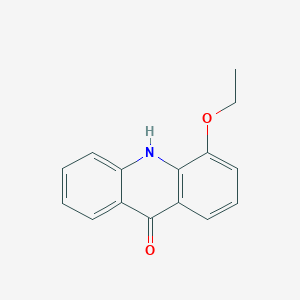
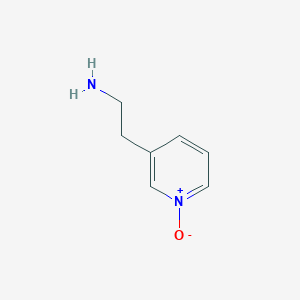
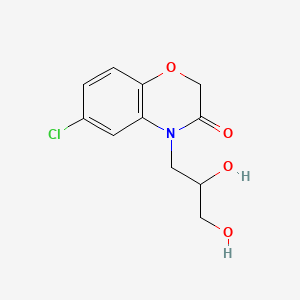
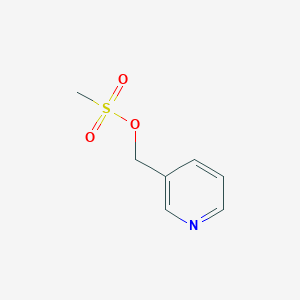
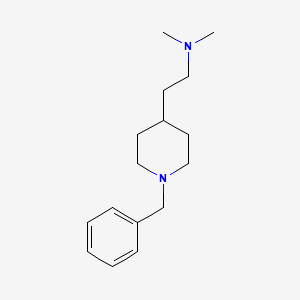
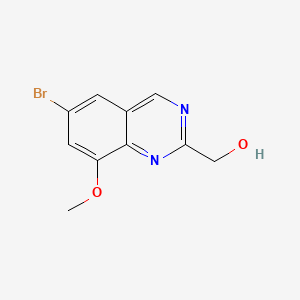
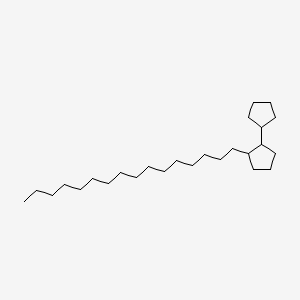
![3-[2-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B13944284.png)
